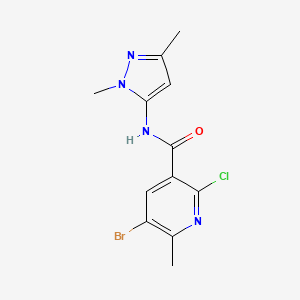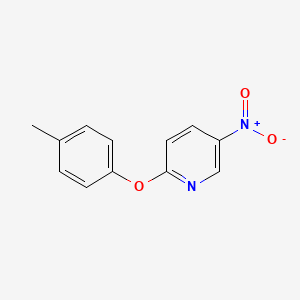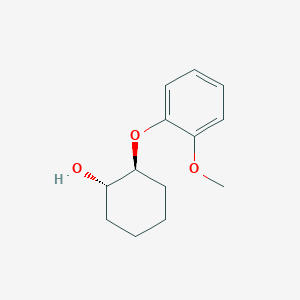![molecular formula C21H20N4O3 B2697857 1-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2185590-48-9](/img/structure/B2697857.png)
1-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a useful research compound. Its molecular formula is C21H20N4O3 and its molecular weight is 376.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Vibrational Spectroscopy and Computational Analysis
A compound closely related to 1-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione, specifically 6-methyl-1-({[(2E)-2-methyl-3-phenyl-prop-2-en-1-yl]oxy}methyl)-1,2,3,4-tetra-hydroquinazoline-2,4-dione, was studied for its vibrational spectroscopic properties. This research involved FT-IR and FT-Raman spectroscopy, Density Functional Theory (DFT) methods for vibrational wavenumber computations, and potential energy distribution analyses. The study's goal was to explore the compound's molecular structure, charge transfer, and hyper-conjugative interactions, which are crucial for understanding its chemical behavior and potential applications in chemotherapeutic agents. The molecular electrostatic potential was also examined to understand the charge distribution within the molecule, which can provide insights into its reactivity and interaction with biological targets (Sebastian et al., 2015).
Crystal Structure Analysis
Another study focused on the crystal structure of a similar compound, 4-(4-bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione, obtained via Biginelli-type cyclocondensation. This research aimed at determining the compound's key crystallographic features, which are essential for the development of new chemotherapeutic agents. Understanding the crystal structure aids in the drug design process, especially for targeted therapy, by revealing how molecular alterations can influence biological activity and stability (Candan et al., 2001).
Catalytic Synthesis Applications
In the realm of synthetic chemistry, research into catalytic systems for producing compounds with the quinazoline or hydroquinazoline structure has been reported. For instance, a study utilized 1-methylimidazolium hydrogen sulfate and chlorotrimethylsilane as an efficient and reusable catalytic system for the one-pot synthesis of hydroquinazoline-2,5-diones. This process highlights the importance of innovative catalytic systems in synthesizing complex organic compounds, which could have implications for pharmaceutical development and materials science (Kefayati et al., 2012).
Synthesis and Biological Activity
Further, the synthesis and biological evaluation of new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring were undertaken to explore potential analgesic and anti-inflammatory applications. This study underscores the versatility of incorporating oxadiazole moieties into biologically active frameworks to discover new therapeutic agents. By synthesizing and testing a series of derivatives, researchers aim to identify compounds with enhanced potency and selectivity for pain and inflammation management (Dewangan et al., 2016).
Chemosensor Development
The development of chemosensors for ion detection represents another application area. A study described the synthesis of 1,8-naphthalimide derivatives, showcasing their use as reversible colorimetric and fluorescent chemosensors for fluoride ion detection. This research illustrates the potential of incorporating structural elements similar to this compound into sensor technologies for environmental monitoring, diagnostic assays, and chemical analysis (Zhang et al., 2020).
properties
IUPAC Name |
1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propyl-4aH-quinazolin-1-ium-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N4O3/c1-3-11-24-20(26)16-9-4-5-10-17(16)25(21(24)27)13-18-22-19(23-28-18)15-8-6-7-14(2)12-15/h4-10,12,16H,3,11,13H2,1-2H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOAEGJJNBJGBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2C=CC=CC2=[N+](C1=O)CC3=NC(=NO3)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N4O3+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H,6H,7H-pyrrolo[1,2-c]imidazol-6-amine dihydrochloride](/img/structure/B2697776.png)
![Methyl 3-[(2-chloroacetyl)amino]-3-(2,3-dimethylphenyl)propanoate](/img/structure/B2697778.png)
![8-(3,5-Dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-1,3,5-trihydroi midazolidino[1,2-h]purine-2,4-dione](/img/no-structure.png)




![5-((3,4-dichlorobenzyl)thio)-6-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2697789.png)

![2-{[1-(Benzenesulfonyl)pyrrolidin-3-yl]oxy}-5-bromopyrimidine](/img/structure/B2697791.png)
![Tert-butyl N-(5-azaspiro[3.4]octan-7-ylmethyl)carbamate](/img/structure/B2697792.png)

![N-(3-methoxyphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2697797.png)